3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone
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Overview
Description
3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with 2,6-dichlorobenzenethiol under suitable conditions.
Substitution Reactions: The final step involves the substitution of the phenyl ring with a 4-chloro-2-methyl group using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the chlorinated phenyl rings, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazolinone derivatives and dechlorinated phenyl rings.
Substitution: Functionalized phenyl rings with various substituents.
Scientific Research Applications
3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial effects.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a simpler structure.
2-(2,6-Dichlorophenylsulfanyl)-4(3H)-quinazolinone: Lacks the 4-chloro-2-methylphenyl group.
3-(4-Chlorophenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone: Similar structure but without the methyl group.
Uniqueness
3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is unique due to the presence of both the 4-chloro-2-methylphenyl and 2,6-dichlorophenylsulfanyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-2-[(2,6-dichlorophenyl)sulfanylmethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2OS/c1-13-11-14(23)9-10-19(13)27-20(12-29-21-16(24)6-4-7-17(21)25)26-18-8-3-2-5-15(18)22(27)28/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXOUHWYMGRDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CSC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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